molecular formula C8H7FN2O B3162413 (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 878197-92-3

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B3162413
CAS No.: 878197-92-3
M. Wt: 166.15 g/mol
InChI Key: JKFPKLUYRZNUGK-UHFFFAOYSA-N
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Description

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological relevance. This compound features a hydroxylmethyl group at position 2 and a fluorine atom at position 5 of the fused bicyclic structure. Its synthesis often involves nucleophilic aromatic substitution reactions under basic conditions, with tert-butanol preferred over methanol to minimize competing intermolecular reactions and enhance yields of tetracyclic derivatives .

Properties

IUPAC Name

(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFPKLUYRZNUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704456
Record name (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878197-92-3
Record name (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, has been shown to increase the yield by reducing competing intermolecular reactions . Another method involves the dehydration of formamides to isocyanides, which is tolerant of unprotected hydroxyl functional groups .

Industrial Production Methods

Industrial production of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related imidazo[1,2-a]pyridine methanol derivatives differ in substituent type, position, and electronic properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference CAS/ID
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol 5-F, 2-CH2OH C8H7FN2O 166.15 Precursor for tetracyclic derivatives Not explicitly provided
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol 6-Br, 2-CH2OH C8H7BrN2O 227.06 Studied for safety (GHS classification) 136117-71-0
(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol 5-Br, 3-F, 2-CH2OH C8H6BrFN2O 245.05 Dual halogenation for reactivity tuning 2306277-81-4
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol 7-CH3, 2-CH2OH C9H10N2O 162.19 Antimicrobial potential 1216294-32-4
(5-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol 5-OCH3, 2-CH2OH C9H10N2O2 178.19 Ether-linked substituent for polarity modulation 942-74-5
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methanol 6-Cl, 8-Cl, 2-CH2OH C8H6Cl2N2O 217.05 Dichloro substitution for enhanced lipophilicity CID 47002907

Key Structural Insights :

  • Fluorine at position 5 improves electronic effects without significant steric hindrance .
  • Methyl/Methoxy Groups : Methyl groups (e.g., 7-CH3) improve metabolic stability, while methoxy groups introduce hydrogen-bonding capabilities .
  • Crystal Packing: In (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, intramolecular hydrogen bonds (C6–H6···O1, O1–H1···N1) and π-π stacking stabilize the crystal lattice, a feature likely shared among analogues .

Biological Activity

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C₈H₇FN₂O
  • Molecular Weight : 166.15 g/mol
  • CAS Number : 878197-92-3

The compound features a fused imidazo-pyridine ring system with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position. This unique structure imparts distinct electronic properties that enhance its biological activity.

Antimicrobial Activity

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antiviral Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine, including (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol, possess antiviral properties. For example, compounds derived from this scaffold have been screened for anti-HIV activity, with some exhibiting low IC50 values (e.g., 0.18 mM) and high selectivity indices, indicating their potential as antiviral therapeutics .

Anticancer Properties

The anticancer potential of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is another area of active research. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Its ability to interact with multiple cellular targets enhances its efficacy against different cancer types.

The biological activity of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is primarily attributed to its ability to undergo intramolecular nucleophilic aromatic substitution under basic conditions. This reaction leads to the formation of various derivatives that can target specific biochemical pathways.

Biochemical Pathways Affected

The compound influences several key pathways:

  • Cell Cycle Regulation : Induces cell cycle arrest in cancer cells.
  • Apoptosis Pathways : Activates apoptotic signaling cascades.
  • Metabolic Pathways : Disrupts metabolic processes in pathogens.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanolC₈H₇FN₂OFluorine at the 5-position enhances stability and binding affinity
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanolC₉H₉N₂OMethyl group instead of fluorine; potentially different biological properties
(4-Fluoroimidazo[1,2-a]pyridin-3-yl)methanolC₈H₇FN₂OFluorine at a different position alters interaction with biological targets

The presence of fluorine significantly influences the compound's stability and interaction with biological targets compared to its non-fluorinated analogues .

Case Studies and Research Findings

Several studies have highlighted the efficacy of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol in various applications:

  • Antiviral Screening : A study reported that derivatives showed promising anti-HIV activity with selectivity indices indicating low toxicity to host cells .
  • Anticancer Research : Research indicated that compounds from this class could induce apoptosis in breast cancer cell lines through caspase activation .
  • Synthesis and Yield Improvements : Recent advancements in synthetic methodologies have improved the yield of this compound's derivatives, enhancing its availability for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
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